1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone
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Overview
Description
. It is characterized by its unique structure, which includes a highly substituted indane ring. This compound is primarily used in the fragrance industry due to its musky odor.
Preparation Methods
The synthesis of 1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone involves several steps. One common method includes the Friedel-Crafts acylation of 1,1,2,3,3,6-hexamethylindan with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane.
Industrial production methods often scale up this synthetic route, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the conversion of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields 1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanoic acid .
Scientific Research Applications
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromatic substitution reactions and the effects of steric hindrance on reaction mechanisms.
Biology: Research into its potential biological activity, including antimicrobial and anti-inflammatory properties, is ongoing.
Medicine: While not widely used in medicine, its structural analogs are studied for potential therapeutic applications.
Mechanism of Action
The mechanism by which 1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone exerts its effects is primarily through its interaction with olfactory receptors. The compound’s musky odor is a result of its ability to bind to specific receptors in the nasal cavity, triggering a sensory response. The molecular targets and pathways involved in this process are part of the broader study of olfactory chemistry .
Comparison with Similar Compounds
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone can be compared with other similar compounds such as:
1-(1,1,2,3,3,6-Hexamethylinden-5-yl)ethanone: This compound has a similar structure but with one less methyl group, affecting its steric properties and reactivity.
1-(1,1,2,3,3,6-Hexamethylindan-5-yl)methanol: The alcohol analog of the compound, which exhibits different reactivity due to the presence of a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its highly substituted indane ring, which imparts distinct chemical and physical properties, making it valuable in specific applications .
Properties
CAS No. |
74129-05-8 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,6-heptamethylinden-5-yl)ethanone |
InChI |
InChI=1S/C18H26O/c1-11-9-14-15(10-13(11)12(2)19)17(5,6)18(7,8)16(14,3)4/h9-10H,1-8H3 |
InChI Key |
LAHIPXVBRIINQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C)C(C(C2(C)C)(C)C)(C)C |
Origin of Product |
United States |
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